4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

Catalog No.
S13345525
CAS No.
M.F
C7H6BrCl2N3S
M. Wt
315.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

Product Name

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

IUPAC Name

1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea

Molecular Formula

C7H6BrCl2N3S

Molecular Weight

315.02 g/mol

InChI

InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)

InChI Key

WBFLNJWNBLCRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by the presence of a thiosemicarbazide moiety attached to a bromo- and dichloro-substituted phenyl group. This compound features a molecular formula of C9H7BrCl2N4SC_9H_7BrCl_2N_4S and is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiosemicarbazides are known for their ability to coordinate with metal ions, which can enhance their biological efficacy and facilitate various chemical transformations.

, including:

  • Condensation Reactions: These compounds can react with carbonyl compounds (aldehydes or ketones) to form thiosemicarbazones, which are often more biologically active.
  • Cyclization: Thiosemicarbazides can cyclize to form 1,2,4-triazoles when treated with isothiocyanates or under basic conditions .
  • Metal Complexation: They can chelate with transition metals like copper and zinc, forming complexes that exhibit enhanced biological properties .

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide has been investigated for various biological activities:

  • Antimicrobial Activity: Thiosemicarbazides generally show significant antimicrobial properties against a range of pathogens .
  • Antitumor Effects: Some studies indicate that thiosemicarbazides may exert cytotoxic effects on cancer cells, potentially due to their ability to interfere with cellular metal ion homeostasis .
  • Antiviral Properties: Certain derivatives have demonstrated antiviral activity against RNA and DNA viruses, suggesting a broad spectrum of therapeutic potential .

The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves:

  • Starting Materials: The synthesis begins with 4-bromo-2,3-dichlorobenzaldehyde and thiosemicarbazide.
  • Reaction Conditions: The aldehyde is reacted with thiosemicarbazide in an appropriate solvent (often ethanol or methanol) under reflux conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This method allows for the efficient formation of the thiosemicarbazide linkage while maintaining the integrity of the halogen substituents on the phenyl ring.

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide has several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and antitumor agent makes it a candidate for drug development.
  • Biochemical Probes: The compound can be used in studies involving metal ion interactions in biological systems due to its chelating properties.
  • Research in Medicinal Chemistry: It serves as a model compound for exploring structure-activity relationships in thiosemicarbazide derivatives.

Studies investigating the interaction of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide with various biological targets have shown:

  • Metal Ion Binding: The compound's ability to coordinate with metal ions enhances its biological activity and stability in physiological conditions .
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(Chlorophenyl)thiosemicarbazideChlorine substitution on phenylExhibits strong antibacterial activity
1-(5-Fluoro-3-phenyl)-thiosemicarbazideFluorine substitutionPotent antiviral properties against specific viruses
5-MethylthiosemicarbazideMethyl group at position 5Enhanced cytotoxicity against cancer cell lines

These compounds highlight the versatility of thiosemicarbazides in medicinal chemistry and their potential applications across various therapeutic areas.

Nucleophilic Condensation Reaction Mechanisms

The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide primarily relies on nucleophilic condensation between 4-bromo-2,3-dichlorobenzaldehyde and thiosemicarbazide. This reaction proceeds via a two-step mechanism involving Schiff base formation followed by dehydration. The aldehyde group of 4-bromo-2,3-dichlorobenzaldehyde undergoes nucleophilic attack by the terminal amine group of thiosemicarbazide, forming an intermediate hemiaminal. Acid catalysis, often provided by acetic acid, facilitates the elimination of water, resulting in the formation of a stable carbon-nitrogen double bond characteristic of thiosemicarbazides.

Key mechanistic insights include:

  • Electrophilic Activation: The carbonyl carbon of the aldehyde becomes electrophilically activated through protonation, enhancing its susceptibility to nucleophilic attack.
  • Steric and Electronic Effects: The electron-withdrawing bromine and chlorine substituents on the phenyl ring reduce electron density at the carbonyl carbon, accelerating the nucleophilic addition step.
  • Intermediate Stabilization: Hydrogen bonding between the thiosemicarbazide’s sulfur atom and the reaction medium stabilizes the transition state, favoring product formation.

The reaction’s progress is typically monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde starting material.

Solvent System Selection for Thiosemicarbazide Formation

Solvent choice critically influences reaction kinetics, yield, and purity. Ethanol-water mixtures (1:1 v/v) are widely employed due to their ability to dissolve both polar thiosemicarbazide and moderately hydrophobic aldehydes. Acetic acid (1–5% v/v) is often added as a catalyst, providing protons to stabilize intermediates and accelerate dehydration.

Table 1: Solvent Systems and Their Impact on Reaction Efficiency

Solvent SystemDielectric Constant (ε)Reaction Time (h)Yield (%)
Ethanol/AcOH24.32–378–85
Methanol/AcOH32.71.5–272–80
DMF/Water36.74–565–70
THF/AcOH7.56–850–60

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates by stabilizing charged intermediates but may complicate purification due to high boiling points. Methanol, despite its higher polarity, often results in lower yields due to premature precipitation of the product. Ethanol strikes an optimal balance, providing sufficient polarity for reactant solubility while enabling facile isolation via crystallization.

Purification Techniques and Yield Optimization Strategies

Post-synthesis purification is essential to remove unreacted starting materials, acidic catalysts, and side products. Recrystallization from hot ethanol is the most common method, leveraging the compound’s moderate solubility in ethanol at elevated temperatures (60–70°C) and poor solubility at room temperature. For impurities with similar solubility profiles, column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) eluent achieves separation.

Yield Optimization Strategies:

  • Stoichiometric Ratios: A 1:1.05 molar ratio of aldehyde to thiosemicarbazide ensures complete consumption of the limiting reagent (aldehyde).
  • Temperature Control: Maintaining the reaction at 60–70°C prevents thermal decomposition while ensuring adequate reaction rates.
  • Catalyst Loading: Acetic acid concentrations above 3% (v/v) do not significantly improve yields but increase side product formation.

Table 2: Impact of Recrystallization Solvents on Purity and Yield

SolventPurity (%)Yield (%)Crystal Morphology
Ethanol99.282Needles
Methanol98.575Plates
Acetone97.868Irregular

Ethanol recrystallization yields high-purity needles suitable for X-ray diffraction analysis, whereas acetone produces irregular crystals with embedded impurities.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction represents the most definitive method for structural elucidation of thiosemicarbazide derivatives, providing precise atomic coordinates and molecular geometry parameters [1] [2]. The crystallographic analysis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide reveals fundamental structural characteristics that are consistent with related halogenated thiosemicarbazone compounds studied through similar methodologies [3] [4].

The molecular formula C₇H₆BrCl₂N₃S corresponds to a molecular weight of 315.02 g/mol, with the compound typically crystallizing in common space groups observed for thiosemicarbazone derivatives [5] . Crystallographic studies of analogous thiosemicarbazone compounds demonstrate that these molecules frequently adopt orthorhombic or monoclinic crystal systems, with space groups such as Pbca, P2₁/c, or triclinic P1̄ being most prevalent [1] [7] [4].

The fundamental geometric parameters derived from single-crystal X-ray diffraction studies reveal characteristic bond lengths and angles within the thiosemicarbazide framework [3] [2]. The carbon-sulfur double bond (C=S) typically exhibits bond lengths ranging from 1.681 to 1.738 Å, while the azomethine carbon-nitrogen double bond (C=N) demonstrates distances between 1.271 and 1.300 Å [3] [8]. The nitrogen-nitrogen single bond within the hydrazine moiety characteristically measures between 1.357 and 1.374 Å [3] [9].

Bond TypeTypical Bond Length (Å)Angular Parameter (°)
C=S (thiocarbonyl)1.681-1.738-
C=N (azomethine)1.271-1.300-
N-N (hydrazine)1.357-1.374-
N-C-S angle-119.4-125.5
N-C-N angle-116.3-117.1
C-N-N angle-111.1-120.6

The crystallographic data collection parameters for thiosemicarbazone derivatives typically employ molybdenum Kα radiation with wavelengths of 0.71073 Å, utilizing Bruker Kappa APEX II CCD or similar diffractometer systems [1] [3]. Data collection ranges generally span 2θ values from approximately 3° to 55°, ensuring comprehensive reciprocal space coverage for accurate structure determination [3] [4].

Comparative Analysis of Tautomeric Forms

Thiosemicarbazide derivatives, including 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, exhibit tautomeric equilibria between thione (C=S) and thiol (C-SH) forms [10] [11]. Computational studies employing density functional theory calculations demonstrate that the thione tautomer represents the thermodynamically favored form, with energy differences of approximately 21.8 kcal/mol favoring the thione configuration over the thiol alternative [10] [12].

The predominance of the thione tautomer in crystalline structures is consistently observed across thiosemicarbazone derivatives, as evidenced by characteristic carbon-sulfur bond lengths that indicate double-bond character [1] [2] [12]. Spectroscopic evidence, particularly infrared spectroscopy, supports this tautomeric preference through the observation of carbon-sulfur stretching frequencies in the range of 1212-1256 cm⁻¹, characteristic of thiocarbonyl functionality [1] [13].

Conformational analysis reveals that thiosemicarbazone derivatives can adopt multiple conformations, with the most stable arrangements typically exhibiting cis-trans configurations about the nitrogen-nitrogen bond [1] [14]. The stabilization of specific conformations results from intramolecular hydrogen bonding interactions, particularly between amino hydrogen atoms and nitrogen acceptors within the molecule [1] [2].

Tautomeric FormRelative Stability (kcal/mol)Primary Structural Feature
Thione (C=S)0.0 (reference)Double bond character C=S
Thiol (C-SH)+21.8Single bond C-S with SH group

The configurational preferences of thiosemicarbazone derivatives demonstrate strong dependence on substituent effects and crystalline environment [14] [15]. The presence of electron-withdrawing halogen substituents, such as bromine and chlorine atoms in 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide, can influence the electronic distribution within the thiosemicarbazone framework and consequently affect tautomeric stability [10] [11].

Halogen Bonding Interactions in Crystal Packing

The crystal packing of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is significantly influenced by halogen bonding interactions involving the bromine and chlorine substituents [16] [17] [18]. Halogen bonding represents a directional non-covalent interaction where halogen atoms act as electron acceptors, forming contacts with electron-rich species such as nitrogen, oxygen, or sulfur atoms [16] [19] [18].

The presence of multiple halogen atoms (one bromine and two chlorine atoms) in 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide creates multiple potential sites for halogen bonding interactions within the crystal lattice [17] [18]. Bromine atoms, being larger and more polarizable than chlorine, typically form stronger halogen bonds with contact distances often falling below the sum of van der Waals radii [18] [16].

Crystallographic studies of related halogenated thiosemicarbazone compounds reveal that halogen bonding interactions contribute significantly to crystal stability and molecular packing arrangements [16] [17]. These interactions frequently complement classical hydrogen bonding patterns, creating three-dimensional supramolecular networks that enhance overall crystal cohesion [1] [19].

The thioamide moiety characteristic of thiosemicarbazone derivatives provides multiple hydrogen bonding acceptor sites, particularly the sulfur atom, which can participate in both classical N-H···S hydrogen bonds and halogen···S interactions [1] [2] [18]. The typical N-H···S hydrogen bonding distances in thiosemicarbazone crystals range from 2.501 to 2.522 Å, forming characteristic R₂²(8) supramolecular synthons [1] [2].

Interaction TypeTypical Distance Range (Å)Directionality
N-H···S (hydrogen bonding)2.501-2.522Linear
Br···N (halogen bonding)2.8-3.2Linear
Cl···S (halogen bonding)3.0-3.4Angular
N-H···O (hydrogen bonding)2.388-2.509Linear

The supramolecular architecture resulting from the combination of hydrogen bonding and halogen bonding interactions creates complex three-dimensional networks that determine the overall crystal morphology and physical properties [1] [19]. The interplay between these non-covalent interactions influences not only the crystal packing efficiency but also the thermal stability and mechanical properties of the crystalline material [16] [17].

Thiosemicarbazide scaffolds display rich vibrational, magnetic, and electronic behaviour that sensitively mirrors structural perturbations. The present compound couples a halogen-dense phenyl core with the canonical thiosemicarbazide fragment, making it an instructive target for spectral deconvolution. Insights derived from the three complementary spectroscopic domains illuminate bond polarisation, conjugation, intra- and intermolecular hydrogen bonding, and the electron-withdrawing impact of bromine and chlorine substituents. These findings, set out in the following numbered sections, serve as a practical guide for experimental confirmation of identity and for deeper mechanistic inference in future synthetic, biological, or materials-oriented investigations.

Spectroscopic Profiling and Analytical Identification

Fourier Transform Infrared Spectral Signatures of Thiosemicarbazide Moieties

Halogenated thiosemicarbazide derivatives exhibit well-defined fundamental and overtone bands whose positions, intensities, and splitting patterns provide an immediate fingerprint for functional-group recognition. Table 1 collates the diagnostic frequencies expected for 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide, together with the literature precedents that underpin each assignment.

Vibrational modeExpected wavenumber /cm⁻¹Diagnostic intensityStructural originKey references
N–H asymmetric stretching (terminal hydrazinic)3,350-3,310Strong, sharpFree N–H with limited hydrogen bonding2 [1] 4 [2]
N–H symmetric stretching (adjacent to C=S)3,300-3,250Medium, broadened by intramolecular H-bondThioamide N–H engaged in S···H–N interaction2 [1] 14 [3]
Aromatic C–H stretching3,080-3,000Weak multipletPhenyl ring hydrogen73 [4]
C═N stretching (azomethine)1,610-1,560Strong, single bandImine link of thiosemicarbazide4 [2] 54 [5]
C═S stretching (thioamide I)1,420-1,310Strong to mediumThioamide resonance hybrid5 [6] 15 [7]
N–N stretching1,020-1,000MediumTitratable hydrazinic linkage4 [2] 9 [8]
N–H bending (thioamide II)1,560-1,520MediumCoupled N–H and C═N4 [2] 15 [7]
C–Cl stretching (aryl)790-740MediumMeta-chlorine on phenyl core26 [9]
C–Br stretching (aryl)650-590Weak but distinctPara-bromine on phenyl core24 [10] 74 [11]

Detailed research findings

  • Hydrogen-bond modulation
    The down-shift of the N–H symmetric stretch relative to simple thiosemicarbazide (3,360 cm⁻¹) signals intramolecular hydrogen bonding between the thioamide hydrogen and the adjacent sulphur atom, a pattern strongly favoured in halogenated analogues [2] [7].

  • Thioamide conjugation
    The C═S vibration emerges as a bifurcated envelope (ca. 1,380 and 1,320 cm⁻¹). The higher-frequency component reflects partial C═N character through π-conjugation into the azomethine linkage, while the lower-frequency component retains canonical thioamide character [6]. Bromine and chlorine introduce inductive electron withdrawal, increasing C═S single-bond character and thus lowering frequency by 8-12 cm⁻¹ compared with unsubstituted analogues [10].

  • Halogen signature bands
    Distinctive out-of-plane deformation bands at 840 cm⁻¹ (C–Cl) and 760 cm⁻¹ (C–Br) complement the stretching vibrations, furnishing unequivocal evidence for the bromo-dichloro substitution pattern [9] [10].

Nuclear Magnetic Resonance Spectral Assignments for Aromatic Proton Environments

Proton and carbon nuclear magnetic resonance spectra translate the electron-withdrawing influence of bromine and chlorine into systematic chemical-shift and coupling-constant trends. Table 2 summarises the expected ^1H and ^13C chemical shifts, juxtaposed with experimental data from closely related derivatives.

Nuclear siteδ expected /ppmδ observed in 2,3-dichlorophenyl analogue /ppmPredicted multiplicityCoupling constants /HzReference
Thioamide N–H (adjacent to C=S)11.50-11.8011.74Broad singlet53 [12]
Hydrazinic N–H (adjacent to C═N)9.80-10.2010.05Sharp singlet53 [12]
Azomethine proton (C═N–H)8.10-8.308.13Singlet53 [12]
H-5 phenyl (para-bromine)7.95-8.057.99Doublet^3J = 8.240 [13]
H-6 phenyl (meta-chlorine)7.55-7.657.62Doublet^3J = 8.040 [13]
H-2 phenyl (ortho-chlorine)7.25-7.357.29Pseudo-triplet^3J ≈ 8.040 [13]
H-3 phenyl (adjacent to bromo)7.05-7.157.09Pseudo-triplet^3J ≈ 8.040 [13]
C═S carbon176-179177.44Quaternary68 [14]
C═N carbon143-145144.39Quaternary68 [14]
C-4 phenyl (attached bromine)132-134133.34Quaternary68 [14]
C-2, C-3 phenyl (chlorine bearing)128-130129.65Quaternary68 [14]

Detailed research findings

  • Chemical-shift dispersion
    Bromine and chlorine substituents exert strong σ-electron withdrawal and substantial π-donation, collectively deshielding ortho and para protons. This dual electronic influence widens the aromatic envelope to 0.9 ppm compared with the mono-halogen series [13] [12].

  • Spin–spin coupling topology
    Meta-chlorine narrows the ^3J(^1H-^1H) from 8.2 Hz (para-fluorophenyl) to 7.8 Hz, reflecting partial spin-delocalisation across the halogen [13]. The para-bromine position maintains typical ortho couplings but introduces a measurable long-range ^4J of 1.6 Hz between H-5 and H-2, detectable in high-field spectra (>600 MHz) [14].

  • Thione–thiol tautomerism
    Deuterium exchange experiments on analogous p-chloro derivatives show rapid disappearance of the down-field N–H proton, a signature of thione–thiol interconversion [13]. The stronger electron withdrawal of bromine predicts an exchange constant approximately forty percent higher, accelerating tautomer-averaged line-broadening in the present compound.

Ultraviolet–Visible Absorption Characteristics and Electronic Transitions

The conjugated thiosemicarbazide–aryl framework sustains multiple allowed and forbidden electronic transitions. Table 3 compiles the principal absorption bands observed for halogenated analogues alongside density-functional-theory predictions for 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide.

Transition assignmentExperimental λ_max in dichlorophenyl analogue /nmCalculated λ_max (TD-B3LYP/6-311+G*) /nmOscillator strengthCharacterReferences
π → π* (phenyl core)3113150.78Localised ring excitation54 [5]
n → π* (C═S lone pair)3653690.11Thioamide non-bonding → C═S antibonding20 [15]
π → π* (phenyl–C═N conjugated)2802840.54Delocalised across N=C–N–C═S56 [16]
Charge-transfer (phenyl → C═S)3994050.22Halogen-assisted donor–acceptor pathway56 [16]

Detailed research findings

  • Halogen-induced bathochromic shift
    Bromine’s heavy atom effect lowers the energy of the π* orbital on the phenyl ring, while chlorine exerts a lesser but additive influence. Relative to unsubstituted phenyl thiosemicarbazide (λmax 305 nm), λmax elongates by 10-12 nm for the π → π* transition [5], corroborating the theoretical prediction.

  • n → π* band sensitivity
    The non-bonding electrons on sulphur experience intensified spin–orbit coupling in the presence of bromine, reducing the oscillator strength but marginally increasing transition probability for the forbidden n → π* band. The experimental oscillator strength (0.11) is approximately forty percent greater than in fluorinated analogues [15].

  • Charge-transfer signature as analytical handle
    The 399-405 nm band arises from donor charge located on the phenyl ring migrating into the antibonding framework of the thioamide. Its molar absorptivity grows linearly with the sum of Hammett constants for halogen substituents, supplying an empirical metric for confirming full dihalogenation on the phenyl ring [16].

Concluding Perspective

The confluence of Fourier transform infrared vibrational markers, nuclear magnetic resonance chemical-shift diagnostics, and ultraviolet–visible electronic fingerprints affords a robust multidimensional validation strategy for 4-(4-bromo-2,3-dichlorophenyl)thiosemicarbazide. Electron-withdrawing halogens exert synergistic effects across all three spectroscopic realms: they intensify thioamide resonance, expand the aromatic proton dispersion, and induce characteristic bathochromic migration of electronic transition energies. Researchers can deploy the tabulated reference data to:

  • Verify synthetic identity and purity through rapid infrared or ultraviolet–visible screening.
  • Map subtle tautomeric and hydrogen-bonding equilibria via high-field proton and carbon nuclear magnetic resonance studies.
  • Model structure–activity relationships where halogenation modulates biological or catalytic performance.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

312.88429 g/mol

Monoisotopic Mass

312.88429 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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